molecular formula C9H11NO3 B3276258 6-Amino-3-methoxy-2-methylbenzoic acid CAS No. 637347-85-4

6-Amino-3-methoxy-2-methylbenzoic acid

Cat. No.: B3276258
CAS No.: 637347-85-4
M. Wt: 181.19 g/mol
InChI Key: DJCJQTPQFOCIRP-UHFFFAOYSA-N
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Description

6-Amino-3-methoxy-2-methylbenzoic acid is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzoic acid, featuring an amino group, a methoxy group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-3-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 3-methoxy-2-methylbenzoic acid, followed by reduction to introduce the amino group. The reaction conditions typically involve the use of nitric acid and sulfuric acid for nitration, and a reducing agent such as iron powder or tin chloride for the reduction step .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Amino-3-methoxy-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups such as halides, alkyl groups, or sulfonyl groups .

Scientific Research Applications

6-Amino-3-methoxy-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-3-methoxy-2-methylbenzoic acid involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions, while the methoxy and methyl groups influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, receptor binding, and other biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-3-methoxy-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties compared to its analogs. The presence of both an amino group and a methoxy group on the benzene ring allows for diverse chemical transformations and applications .

Properties

IUPAC Name

6-amino-3-methoxy-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-5-7(13-2)4-3-6(10)8(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJCJQTPQFOCIRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283206
Record name 6-Amino-3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637347-85-4
Record name 6-Amino-3-methoxy-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637347-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-3-methoxy-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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